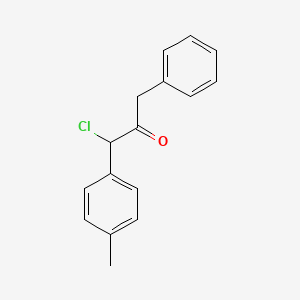
Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate is a synthetic compound with a complex structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate involves several steps, starting with the preparation of the necessary precursors. The reaction typically involves the use of organic solvents and catalysts to facilitate the formation of the desired compound. Specific reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful synthesis of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and advanced equipment. The process is optimized for efficiency and yield, with continuous monitoring and quality control measures in place to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. Reaction conditions such as temperature, solvent, and reaction time are adjusted based on the desired outcome.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield different carboxylic acids, while reduction may produce various alcohols or hydrocarbons.
科学的研究の応用
Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the underlying mechanisms.
類似化合物との比較
Similar Compounds
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA): A synthetic cannabinoid receptor agonist with similar structural features.
Methyl 3-(3-methylphenyl)prop-2-enoate: Another compound with a similar ester functional group.
Uniqueness
Methyl 3,3-dimethyl-2-(prop-1-en-2-yl)pent-4-enoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
特性
CAS番号 |
88226-96-4 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
methyl 3,3-dimethyl-2-prop-1-en-2-ylpent-4-enoate |
InChI |
InChI=1S/C11H18O2/c1-7-11(4,5)9(8(2)3)10(12)13-6/h7,9H,1-2H2,3-6H3 |
InChIキー |
UFNJIFYKRSREDF-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(C(=O)OC)C(C)(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


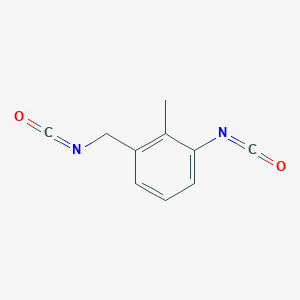
![N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine](/img/structure/B14380361.png)
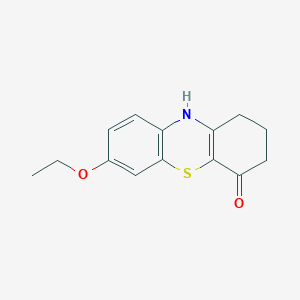
![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)
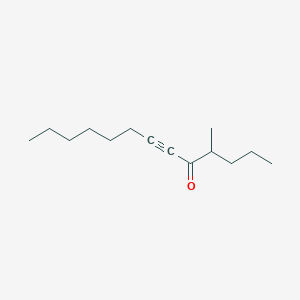
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)
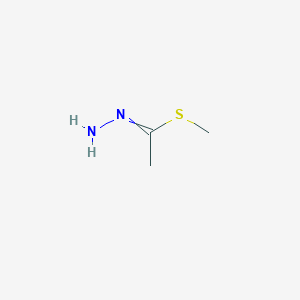
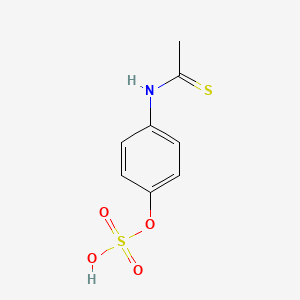
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)

![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)
